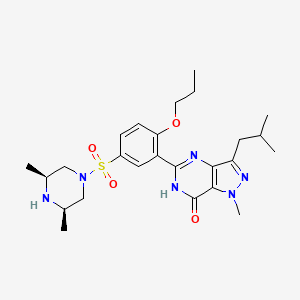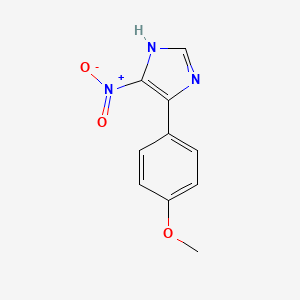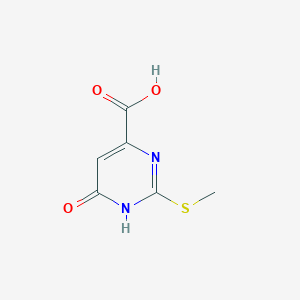![molecular formula C10H5FN2O B1460727 8-Fluorooxazolo[4,5-c]quinoline CAS No. 1027512-50-0](/img/structure/B1460727.png)
8-Fluorooxazolo[4,5-c]quinoline
Vue d'ensemble
Description
8-Fluorooxazolo[4,5-c]quinoline is a chemical compound with the molecular formula C10H5FN2O and a molecular weight of 188.16 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 8-Fluorooxazolo[4,5-c]quinoline is 1S/C10H5FN2O/c11-6-1-2-8-7 (3-6)10-9 (4-12-8)13-5-14-10/h1-5H . The InChI key is IAMLTBLLEMHWIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Fluorooxazolo[4,5-c]quinoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 188.16 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antibacterial Applications
8-Fluorooxazolo[4,5-c]quinoline has shown promise as an antibacterial agent. Quinoline derivatives are known for their broad-spectrum antibacterial properties, which are crucial in the fight against drug-resistant pathogens . The compound’s ability to interfere with bacterial DNA replication and transcription makes it a valuable asset in developing new antibiotics.
Antifungal Applications
The antifungal potential of 8-Fluorooxazolo[4,5-c]quinoline is significant, especially in targeting resistant strains of fungi . Its mechanism involves disrupting the fungal cell membrane integrity, leading to cell death. This is particularly important for treating infections caused by Candida species and other pathogenic fungi.
Antiviral Applications
In the realm of antiviral research, 8-Fluorooxazolo[4,5-c]quinoline exhibits potential against a variety of viral infections. It has been found to inhibit viral replication by targeting specific proteins involved in the viral life cycle . This could be instrumental in developing treatments for diseases like HIV and influenza.
Anti-parasitic Applications
The anti-parasitic activity of 8-Fluorooxazolo[4,5-c]quinoline is noteworthy, particularly against protozoan parasites . Its efficacy in disrupting the life cycle of parasites that cause diseases such as malaria makes it a candidate for further development into anti-parasitic drugs.
Therapeutic Potential in Cancer Treatment
Quinoline derivatives, including 8-Fluorooxazolo[4,5-c]quinoline, have been explored for their therapeutic potential in cancer treatment. They can act as kinase inhibitors, affecting cell signaling pathways that are often dysregulated in cancer cells . This opens up possibilities for targeted cancer therapies with fewer side effects than traditional chemotherapy.
Applications in Photovoltaics
Beyond biomedical applications, 8-Fluorooxazolo[4,5-c]quinoline has also been investigated for its use in third-generation photovoltaics . As part of organic solar cells, quinoline derivatives can serve as active layers due to their favorable electronic properties, contributing to the development of more efficient and cost-effective solar energy solutions.
Safety and Hazards
8-Fluorooxazolo[4,5-c]quinoline is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary targets of 8-Fluorooxazolo[4,5-c]quinoline are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
8-Fluorooxazolo[4,5-c]quinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal function of the enzymes, leading to inhibition of DNA replication and ultimately cell death .
Biochemical Pathways
It is known that the compound interferes with the normal function of dna gyrase and dna topoisomerase iv, enzymes that are essential for bacterial dna replication . This disruption leads to downstream effects such as inhibition of bacterial growth and proliferation.
Result of Action
The result of 8-Fluorooxazolo[4,5-c]quinoline’s action is the inhibition of bacterial growth and proliferation. By targeting and disrupting the function of key bacterial enzymes, the compound prevents bacteria from replicating their DNA, leading to cell death .
Propriétés
IUPAC Name |
8-fluoro-[1,3]oxazolo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-6-1-2-8-7(3-6)10-9(4-12-8)13-5-14-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLTBLLEMHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1F)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650720 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluorooxazolo[4,5-c]quinoline | |
CAS RN |
1027512-50-0 | |
| Record name | 8-Fluoro[1,3]oxazolo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)
![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)
![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)

![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)

![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)


![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
